molecular formula C15H12N4OS B274076 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B274076
M. Wt: 296.3 g/mol
InChI Key: MMOJCOHLWFFTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as MPTP, is a synthetic compound that was accidentally discovered to cause Parkinson's disease-like symptoms in humans. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. Despite its toxicity, MPTP has been widely used in scientific research as a tool to study Parkinson's disease and dopaminergic neurons.

Mechanism of Action

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is converted to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, bradykinesia, and rigidity. It also causes non-motor symptoms such as sleep disturbances, cognitive impairment, and depression. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease has been shown to mimic many aspects of the human disease, making it a valuable tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease in laboratory experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, its ability to mimic many aspects of the human disease, and its reproducibility. However, there are also limitations to using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, including its toxicity, its potential to cause non-specific effects, and its inability to fully replicate the human disease.

Future Directions

For research involving 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include the development of new therapeutic interventions for Parkinson's disease, the identification of biomarkers for early diagnosis and disease progression, and the investigation of the underlying mechanisms of the disease. Additionally, there is a need for further research to better understand the limitations and potential non-specific effects of using 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a model for Parkinson's disease.

Synthesis Methods

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized through a multistep process involving the condensation of 2-thiohydantoin with 3-bromoacetophenone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively used in scientific research as a model for Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-induced Parkinson's disease in animal models has been used to study the pathophysiology of the disease, as well as to test potential therapeutic interventions.

properties

Product Name

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C15H12N4OS/c1-9-11-12(18-17-9)14(20)19(15-16-7-8-21-15)13(11)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,17,18)

InChI Key

MMOJCOHLWFFTRZ-UHFFFAOYSA-N

SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=NC=CS3)C4=CC=CC=C4

Origin of Product

United States

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